(S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid
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Overview
Description
(S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid is a chiral amino acid derivative characterized by the presence of a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted phenyl derivatives, oximes, nitriles, and reduced amino acids .
Scientific Research Applications
(S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acid derivatives with substituted phenyl groups, such as:
- (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid
- 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
- 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol .
Uniqueness
What sets (S)-2-Amino-5-(3,5-dichlorophenyl)pentanoic acid apart is its specific stereochemistry and the presence of the dichlorophenyl group, which can confer unique biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C11H13Cl2NO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
(2S)-2-amino-5-(3,5-dichlorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H13Cl2NO2/c12-8-4-7(5-9(13)6-8)2-1-3-10(14)11(15)16/h4-6,10H,1-3,14H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
ZUXUMXVGGUQARX-JTQLQIEISA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCCC(C(=O)O)N |
Origin of Product |
United States |
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